molecular formula C16H15NO3 B5813419 2-[(2-phenylacetyl)amino]phenyl acetate

2-[(2-phenylacetyl)amino]phenyl acetate

Cat. No.: B5813419
M. Wt: 269.29 g/mol
InChI Key: WPLFHRRZTDGXAR-UHFFFAOYSA-N
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Description

2-[(2-Phenylacetyl)amino]phenyl acetate is an organic compound characterized by a phenylacetamide group linked to a phenyl ring via an acetoxy (ester) moiety. Its molecular formula is C₁₆H₁₅NO₃, with an average molecular mass of 269.30 g/mol. This compound is structurally defined by:

  • A 2-phenylacetyl group (C₆H₅CH₂CO-) attached to an amino group.
  • A phenyl acetate ester (C₆H₅OAc) at the ortho position relative to the amide linkage.

The compound’s reactivity and applications are influenced by its ester and amide functional groups, which confer both lipophilic and hydrogen-bonding properties.

Properties

IUPAC Name

[2-[(2-phenylacetyl)amino]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12(18)20-15-10-6-5-9-14(15)17-16(19)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLFHRRZTDGXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

4-[(2-Phenylacetyl)amino]phenyl acetate (CAS RN: 830353-04-3)

  • Molecular formula: C₁₆H₁₅NO₃ (identical to the target compound).
  • Key difference : The phenyl acetate group is at the para position instead of ortho.
  • Impact :
    • Solubility : Para-substituted isomers often exhibit lower aqueous solubility due to reduced steric hindrance and symmetry, favoring crystallinity .
    • Reactivity : Ortho-substituted compounds (like the target) may undergo faster hydrolysis due to proximity effects between the ester and amide groups.

Ester Group Variations

Ethyl 2-[(2-Phenylacetyl)amino]acetate (CAS RN: 4838-35-1)

  • Molecular formula: C₁₂H₁₅NO₃.
  • Key difference : Replaces the phenyl acetate with a glycine ethyl ester .
  • Metabolism: Ethyl esters are generally more prone to enzymatic hydrolysis than phenyl esters, affecting bioavailability.

Benzyl 2-[(2-Phenylacetyl)amino]acetate

  • Key difference : Substitutes phenyl acetate with a benzyl ester .
  • Impact :
    • Increased steric bulk and lipophilicity enhance blood-brain barrier penetration but may reduce solubility .

Fluorinated Derivatives

3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide

  • Key difference : Incorporates 3,5-difluorophenyl and hydroxy-acetyl groups.
  • Impact: Electron-withdrawing effects: Fluorine atoms increase metabolic stability and binding affinity to hydrophobic enzyme pockets. cyanocarpa extracts, suggesting pharmacological relevance .

Precursor Compounds

Ethyl 2-phenylacetoacetate (Item No. 39487) and Methyl 2-phenylacetoacetate (Item No. 28352)

  • Key difference : β-keto ester backbone instead of an amide.
  • Impact :
    • Synthetic utility : Used as precursors for amphetamines due to facile decarboxylation.
    • Stability : β-keto esters are less stable under basic conditions compared to amides .

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